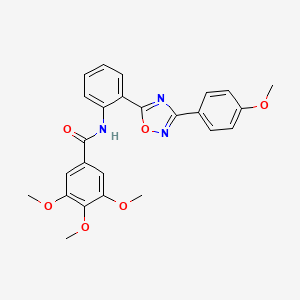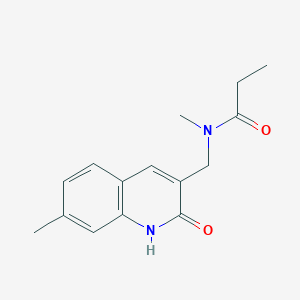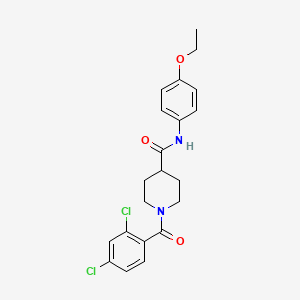
2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have suggested that it may be able to inhibit the activity of certain kinases, which are involved in cell signaling and regulation. Additionally, it may be able to inhibit the activity of certain ion channels and transporters, which play a role in the regulation of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to have potential as an anti-inflammatory agent, with studies suggesting that it may be able to reduce inflammation in the body by inhibiting the activity of certain enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its potential for a wide range of applications. It has been shown to have activity against cancer cells, bacteria, and viruses, as well as potential neuroprotective effects. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. One major limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts. Additionally, its potential side effects and toxicity are not well studied, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. One area of interest is its potential as an anti-cancer agent, with studies suggesting that it may be able to induce apoptosis in cancer cells. Additionally, its potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another potential direction for future research is the development of new synthesis methods for this compound, which may allow for the creation of new analogs with different biological activities. Additionally, further studies on the mechanism of action of this compound may help to clarify its effects in different experimental contexts, and may lead to the development of more targeted therapies based on its activity against specific enzymes and receptors.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential side effects, its diverse biological activities make it a compound of interest for future research.
Méthodes De Synthèse
The synthesis of 2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline involves the reaction of 2-nitroaniline with propylamine and 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through a series of recrystallization steps to obtain a high-purity product.
Applications De Recherche Scientifique
2-nitro-N-propyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and viruses. Additionally, it has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be able to protect against the damage caused by oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-nitro-N-propyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-7-18-13-4-3-12(10-14(13)21(22)23)15-19-16(24-20-15)11-5-8-17-9-6-11/h3-6,8-10,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCFOMWZNUVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

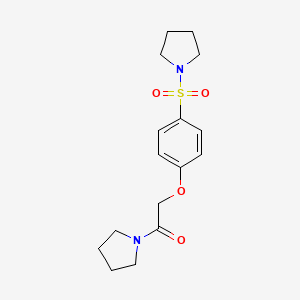
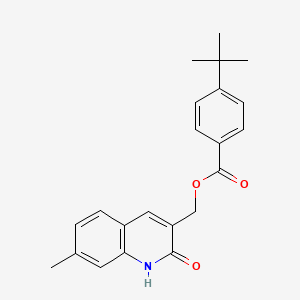

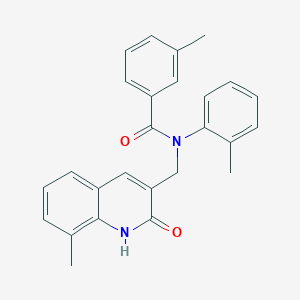


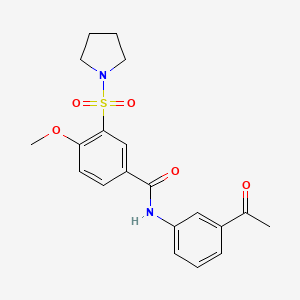
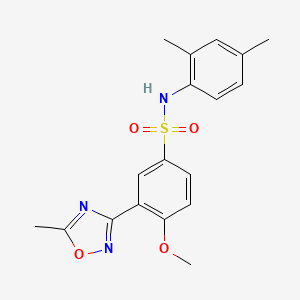
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)
